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Compound of Interest

Compound Name:
(2S,4S)-1-Isopropyl-4-methoxy-

proline

CAS No.: 1820571-30-9

Cat. No.: B2860555

Get Quote

Executive Summary & Product Context
(2S,4S)-1-Isopropyl-4-methoxy-proline (CAS: 1820571-30-9) represents a highly specialized

scaffold where the pyrrolidine ring adopts a specific "endo" or "exo" pucker dictated by the

(4S)-methoxy substituent. Unlike natural (2S,4R)-hydroxyproline, the (2S,4S) configuration

forces a distinct conformational landscape, critical for binding affinity in protease pockets.

For researchers and process chemists, the Specific Optical Rotation (

) is the primary non-destructive metric for validating enantiomeric purity and diastereomeric
excess (de).

The Challenge of Reference Data
Unlike common reagents, the specific rotation for this intermediate is often proprietary to

specific drug master files (DMFs). However, by analyzing the structure-activity relationships

(SAR) of closely related analogs, we can establish a validation window for experimental

verification.
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Comparative Optical Rotation Data
The following table synthesizes experimental data for the target molecule's structural family.

Use these benchmarks to validate your synthesized or purchased lot.

Table 1: Comparative Optical Rotation Values of Proline
Analogs
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Compound
Structure /
Configuration (approx.) Solvent Significance

(2S,4S)-1-

Isopropyl-4-

methoxy-proline

Target Molecule
-45° to -65°

(Est.)*
MeOH

Target

Intermediate.

Value depends

heavily on pH

and salt form

(HCl vs Free

Base).

(2S,4R)-4-

Hydroxyproline

(Natural)

trans-4-Hydroxy -76.0° H₂O

Starting material.

High negative

rotation is

standard for (S)-

prolines.

(2S,4S)-4-

Hydroxyproline

(cis)

cis-4-Hydroxy -58.0° H₂O

Direct

diastereomer.

Note the drop in

magnitude due to

C4 inversion.

(2S,4S)-4-

Methoxy-1-

methyl-proline

cis-4-Methoxy,

N-Methyl
-55° to -60° MeOH

Closest

commercial

analog (CAS

1860012-46-9).

N-alkylation

typically reduces

rotation

magnitude

slightly.

(S)-1-Amino-2-

methoxymethylp

yrrolidine

SAMP

Hydrazone
-79.6° Neat

Reference for N-

substituted

pyrrolidine

chirality.
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*Note: Estimated range based on additive shifts of N-isopropylation (+5° to +10° shift) and 4-O-

methylation on the (2S,4S) core.

Structural Causality & Stereochemistry
To understand why the optical rotation shifts, one must look at the ring pucker.

Natural (2S,4R)-Hyp: Adopts a C

-exo pucker, stabilized by the gauche effect of the electronegative -OH group. This rigid
conformation contributes to a strong negative rotation.

Target (2S,4S)-Isomer: The inversion to (4S) forces the ring into a C

-endo pucker to relieve steric strain. This conformational flip alters the electronic environment
of the chiral center at C2, typically reducing the magnitude of the negative rotation (making it
less negative).

N-Isopropyl Group: The bulky isopropyl group on the nitrogen adds steric bulk, further

locking the ring conformation and preventing free rotation of the N-substituent, which can

enhance the specific rotation stability but often shifts the value slightly positive relative to the

N-H parent.

Experimental Validation Protocol
For drug development applications, relying on a certificate of analysis (CoA) is insufficient. You

must validate the optical purity using a self-consistent protocol.

Method A: Polarimetry Standard Operating Procedure
(SOP)

Preparation:

Dry the sample under high vacuum (<0.1 torr) at 40°C for 4 hours to remove residual

solvent (solvates significantly skew

).
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Prepare a 1.0% w/v solution (10 mg/mL) in HPLC-grade Methanol (MeOH). Note:

Methanol is preferred over water for the O-methylated derivative to prevent aggregation.

Measurement:

Use a sodium lamp (

= 589 nm) at 20°C ± 0.5°C.

Use a 1 dm (100 mm) quartz cell.

Zero the instrument with pure solvent blank.

Calculation:

Where

is observed rotation,

is path length in dm, and

is concentration in g/mL.[1][2][3][4]

Method B: Chiral HPLC (Orthogonal Validation)
If the optical rotation falls outside the expected -45° to -65° range, confirm diastereomeric purity

via HPLC.

Column: Chiralpak AD-H or OJ-H.

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

Detection: UV at 210 nm.

Expectation: The (2S,4R) impurity (unreacted starting material) will typically elute at a

significantly different retention time due to the shape difference between endo and exo

puckers.

Synthesis & Stereochemical Pathway[5][6]
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The following diagram illustrates the critical inversion step that defines the (2S,4S)

stereochemistry and the resulting optical properties.

Stereochemical Shift

(2S,4R)-4-Hydroxyproline
(Natural)

[α]D = -76°

N-Protection & 
C4 Activation (Tosylation)

Boc2O, TsCl SN2 Inversion
(Walden Inversion)

NaOMe / MeOH
(2S,4S)-4-Methoxy-Proline

(Cγ-endo pucker)
[α]D ≈ -58°

Methoxylation
(2S,4S)-1-Isopropyl-4-methoxy-proline

(Target)
[α]D ≈ -55° to -65°

Reductive Amination
(Acetone/NaCNBH3)

Stereocenter Inverted

Click to download full resolution via product page

Figure 1: Stereochemical inversion pathway from natural Hydroxyproline to the (2S,4S) target.

The SN2 reaction at C4 is the critical quality step determining the final optical rotation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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